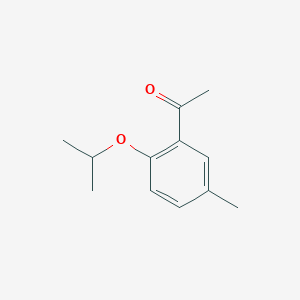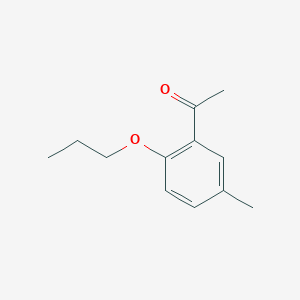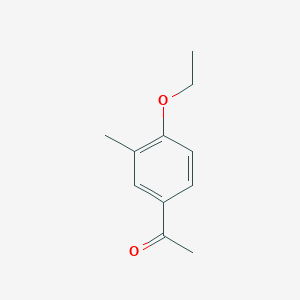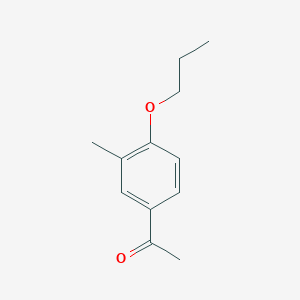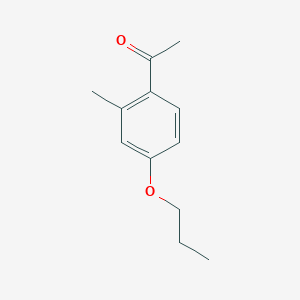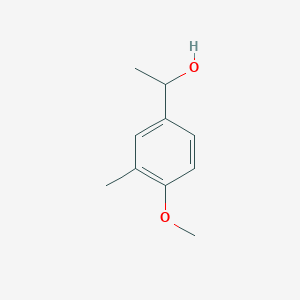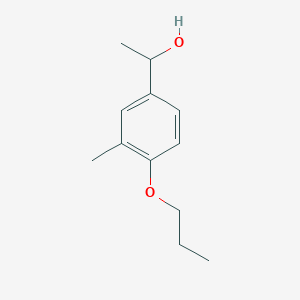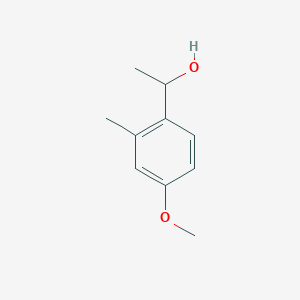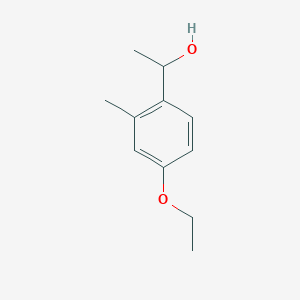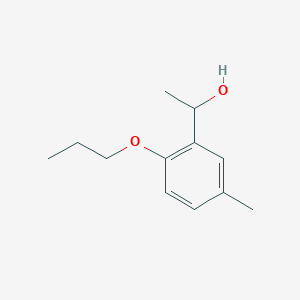
1-(5-Methyl-2-propoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-2-propoxyphenyl)ethanol is an organic compound with the molecular formula C12H18O2 It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms
Preparation Methods
The synthesis of 1-(5-Methyl-2-propoxyphenyl)ethanol can be achieved through several routes. One common method involves the reduction of the corresponding ketone, 1-(5-Methyl-2-propoxyphenyl)ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions to ensure high yield and purity.
Industrial production methods may involve catalytic hydrogenation, where the ketone is reduced in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure. This method is advantageous for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
1-(5-Methyl-2-propoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(5-Methyl-2-propoxyphenyl)ethanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the ketone form can be reduced back to the alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride, or with acetic anhydride to form the acetate ester.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the ketone, while substitution reactions can yield a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
1-(5-Methyl-2-propoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor and taste.
Mechanism of Action
The mechanism by which 1-(5-Methyl-2-propoxyphenyl)ethanol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes such as alcohol dehydrogenases, facilitating the conversion between alcohol and ketone forms. The molecular targets and pathways involved can vary, but typically involve interactions with cellular proteins and enzymes that regulate metabolic processes.
Comparison with Similar Compounds
1-(5-Methyl-2-propoxyphenyl)ethanol can be compared to other similar compounds, such as:
1-(5-Methyl-2-methoxyphenyl)ethanol: This compound has a methoxy group (-OCH3) instead of a propoxy group (-OCH2CH3), which can affect its reactivity and applications.
1-(5-Methyl-2-ethoxyphenyl)ethanol: Similar to the propoxy derivative, but with an ethoxy group (-OCH2CH3), which may influence its physical and chemical properties.
Properties
IUPAC Name |
1-(5-methyl-2-propoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-7-14-12-6-5-9(2)8-11(12)10(3)13/h5-6,8,10,13H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAWHJGFBSYXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(2,5-Dimethoxyphenyl)-5-methyl-oxazol-4-ylmethoxy]-benzaldehyde](/img/structure/B7814266.png)
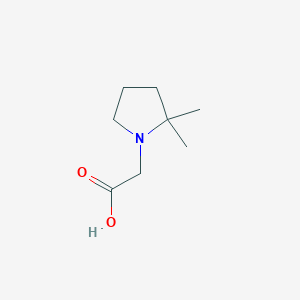

![2-[(2-Fluorophenyl)methyl-methylazaniumyl]acetate](/img/structure/B7814289.png)
